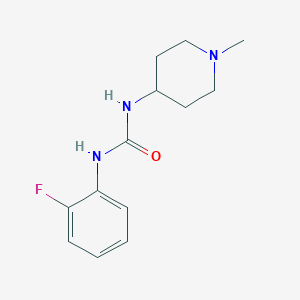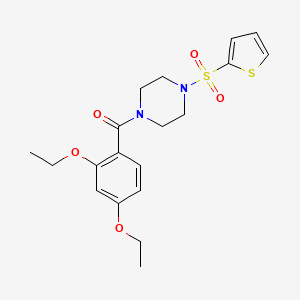
N-(2-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea, also known as FP-MUP, is a chemical compound widely used in scientific research. It is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endogenous cannabinoids and other bioactive lipids. FP-MUP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating the endocannabinoid system and other lipid signaling pathways.
Mechanism of Action
N-(2-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea works by binding to the active site of FAAH, preventing it from breaking down endogenous cannabinoids and other bioactive lipids. This leads to increased levels of these compounds, which can activate cannabinoid receptors and other signaling pathways. The exact mechanism of action of this compound is still being investigated, but it is thought to involve covalent modification of the active site of FAAH.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and modulation of mood and behavior. It has been shown to increase levels of endogenous cannabinoids and other bioactive lipids, which can activate cannabinoid receptors and other signaling pathways. This can lead to decreased pain perception, reduced inflammation, and altered mood and behavior.
Advantages and Limitations for Lab Experiments
N-(2-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea has several advantages as a research tool, including its high potency and selectivity for FAAH, its ability to increase levels of endogenous cannabinoids and other bioactive lipids, and its well-characterized mechanism of action. However, there are also some limitations to its use, including its potential for off-target effects, its limited solubility in aqueous solutions, and its potential for covalent modification of other proteins.
Future Directions
There are several future directions for research involving N-(2-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea. One area of interest is the development of more potent and selective FAAH inhibitors, which could have greater therapeutic potential. Another area of interest is the investigation of the downstream effects of increased levels of endogenous cannabinoids and other bioactive lipids, including their effects on inflammation, pain perception, and mood and behavior. Finally, there is interest in exploring the potential of this compound and other FAAH inhibitors as therapeutic agents for a variety of conditions, including chronic pain, inflammation, and mood disorders.
Synthesis Methods
N-(2-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-fluoroaniline with 1-methyl-4-piperidone to form N-(2-fluorophenyl)-1-methyl-4-piperidinone. This intermediate is then reacted with urea in the presence of a base to form this compound. The final product can be purified by recrystallization or chromatography.
Scientific Research Applications
N-(2-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea is primarily used as a research tool to investigate the endocannabinoid system and other lipid signaling pathways. It has been shown to inhibit FAAH activity in vitro and in vivo, leading to increased levels of endogenous cannabinoids and other bioactive lipids. This can have a variety of downstream effects, including analgesia, anti-inflammatory effects, and modulation of mood and behavior.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O/c1-17-8-6-10(7-9-17)15-13(18)16-12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVDTGOLKZNXLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}benzenesulfonamide](/img/structure/B5265787.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one](/img/structure/B5265798.png)
![methyl 2-methyl-7-(2-methylphenyl)-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5265805.png)
![4-{3-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5265811.png)

![N-({1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}methyl)-3-methylbut-2-enamide](/img/structure/B5265841.png)
![N-[(2-phenoxypyridin-3-yl)methyl]quinoxaline-5-carboxamide](/img/structure/B5265856.png)
![1-{3-[(2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B5265863.png)

![4-(1H-benzimidazol-1-yl)-1-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5265870.png)
![methyl 3-{[2-(2-phenylvinyl)-4-quinazolinyl]amino}benzoate](/img/structure/B5265877.png)
![7-tert-butyl-2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5265884.png)
![2-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5265899.png)
